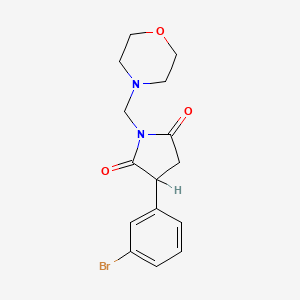
N-Morpholinomethyl-3-bromophenylsuccinimide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Morpholinomethyl-3-bromophenylsuccinimide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a morpholinomethyl group attached to a 3-bromophenylsuccinimide backbone, which imparts distinct chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Morpholinomethyl-3-bromophenylsuccinimide typically involves a multi-step process. One common method starts with the bromination of phenylsuccinimide to introduce the bromine atom at the 3-position. This is followed by a Mannich reaction, where morpholine, formaldehyde, and the brominated phenylsuccinimide are reacted to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
N-Morpholinomethyl-3-bromophenylsuccinimide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Addition Reactions: The morpholinomethyl group can engage in addition reactions with electrophiles.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced .
科学的研究の応用
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Medicine: Explored for its anticonvulsant properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism by which N-Morpholinomethyl-3-bromophenylsuccinimide exerts its effects involves its interaction with specific molecular targets. The morpholinomethyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The bromine atom can participate in halogen bonding, further modulating the compound’s effects .
類似化合物との比較
Similar Compounds
N-Bromosuccinimide: Shares the brominated succinimide structure but lacks the morpholinomethyl group.
Morpholine Derivatives: Compounds like morpholine itself or other morpholine-containing molecules.
Uniqueness
N-Morpholinomethyl-3-bromophenylsuccinimide is unique due to the combination of the brominated phenylsuccinimide and the morpholinomethyl group. This dual functionality imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
特性
CAS番号 |
60050-37-5 |
|---|---|
分子式 |
C15H17BrN2O3 |
分子量 |
353.21 g/mol |
IUPAC名 |
3-(3-bromophenyl)-1-(morpholin-4-ylmethyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C15H17BrN2O3/c16-12-3-1-2-11(8-12)13-9-14(19)18(15(13)20)10-17-4-6-21-7-5-17/h1-3,8,13H,4-7,9-10H2 |
InChIキー |
BTSYLONQAQWUTF-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CN2C(=O)CC(C2=O)C3=CC(=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1lambda~4~,4-Dithiaspiro[4.5]decan-1-one](/img/structure/B14619273.png)


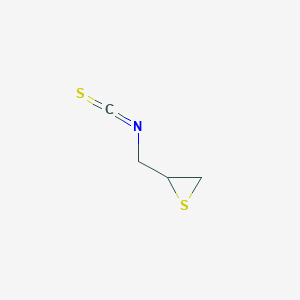

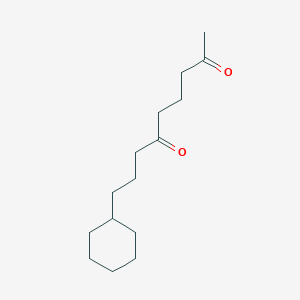
![Carbamic acid, phenyl[(2-propenylamino)carbonyl]-, ethyl ester](/img/structure/B14619309.png)
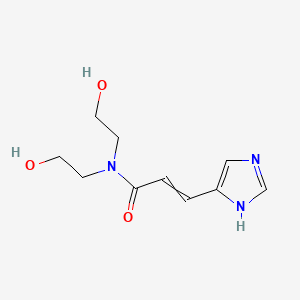
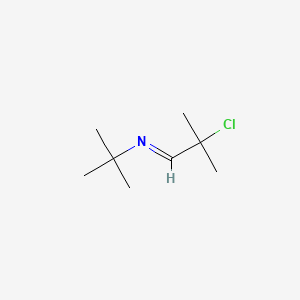
![[3,3'-Bi-1H-phenalene]-1,1'-dione](/img/structure/B14619328.png)
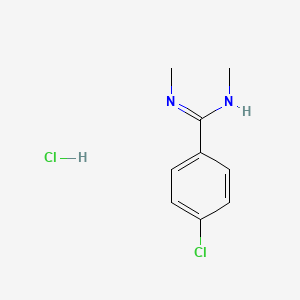


![Dispiro[2.2.2~6~.2~3~]decane-4,10-dione](/img/structure/B14619365.png)
